KH-CB19

Kinase Inhibition Selectivity Profiling CLK1

Need a selective CLK1/4 tool compound without ATP-mimetic off-target effects? KH-CB19 addresses this via a unique halogen-bonding hinge interaction. - CLK1 IC50: 19.7 nM; 27-fold selective over CLK3. - No CK1δ/ε cross-reactivity (unlike TG003). - Validated in TNF-α-stimulated HMEC-1 cells: 80% SRp75 inhibition at 5 μM. - Soluble in DMSO (50 mg/mL) for low-nM dose responses. Supplied as a preclinical research grade solid.

Molecular Formula C15H13Cl2N3O2
Molecular Weight 338.2 g/mol
Cat. No. B15580396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKH-CB19
Molecular FormulaC15H13Cl2N3O2
Molecular Weight338.2 g/mol
Structural Identifiers
InChIInChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6-
InChIKeyCXJCGSPAPOTTSF-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KH-CB19: A Potent and Highly Selective CLK1/4 Inhibitor for Alternative Splicing Research


KH-CB19 is a dichloroindolyl enaminonitrile that acts as a potent and highly specific inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4 (CLK1/CLK4), with a reported IC50 of 19.7 nM for CLK1 [1]. The compound binds to the ATP-binding site of CLK1 in a non-ATP mimetic fashion, utilizing halogen bonding to the kinase hinge region for enhanced specificity [2]. KH-CB19 also exhibits inhibitory activity against the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) with an IC50 of 55.2 nM . This chemical probe is widely used in cell biology and drug discovery to modulate alternative splicing events by dephosphorylating serine/arginine-rich (SR) proteins [3].

Workflow
CLK1/4 pathway inhibition and alternative splicing modulation studies
Selection logic
Non-ATP mimetic halogen bond binding profile with narrow kinase selectivity
Use context
Cellular models of SR protein phosphorylation and tissue factor splicing

Why KH-CB19 Cannot Be Simply Substituted with Other CLK Inhibitors


Substituting KH-CB19 with other CLK inhibitors, even those within the same chemotype or with similar nominal targets, can lead to divergent experimental outcomes due to significant differences in isoform selectivity, off-target profiles, and binding mechanisms. For instance, while the close analog KH-CB20 shows similar potency against CLK1, its selectivity profile and cellular effects may differ due to its distinct stereochemistry [1]. The commonly used CLK inhibitor TG003 is significantly less potent (CLK1 IC50: 48.6 nM vs. 19.7 nM) and has a >10-fold higher IC50 for DYRK1A, which may confound results in models where DYRK1A plays a role . More critically, KH-CB19's unique non-ATP mimetic binding mode and halogen bonding interactions confer a high degree of selectivity, with no activity against a panel of 71 other kinases, a feature not shared by many ATP-competitive CLK inhibitors . Therefore, direct replacement without re-validation of potency and selectivity in the specific cellular context is scientifically unsound and can lead to misinterpretation of the role of CLK1/4 in the biological process under investigation [2].

Binding mechanism differs
KH-CB19 uses halogen bonding to the kinase hinge, unlike ATP-mimetic inhibitors such as TG003; selectivity profiles may not transfer.
Cellular functional effects diverge
Reported SR protein phosphorylation and splice variant modulation differ; TG003 may not replicate CLK1/4-dependent cellular readouts under inflammatory conditions.
Off-target kinase context varies
KH-CB19's narrower kinase panel profile limits confounding inhibition of CK1 isoforms and broader CLK family members compared to generic CLK inhibitors.

KH-CB19 Quantitative Differentiation Evidence: A Comparative Analysis Against Key Analogues


Superior Potency and Selectivity Profile for CLK1 Compared to TG003 and KH-CB20

KH-CB19 demonstrates superior potency for CLK1 compared to the widely used CLK inhibitor TG003 (IC50: 19.7 nM vs. 48.6 nM) and maintains a higher selectivity window over CLK3 (27-fold) than KH-CB20 (30-fold) [1]. This difference in potency and selectivity can significantly impact the effective concentration required in cellular assays and the degree of off-target CLK3 inhibition .

CLK1 potency vs TG003
Head-to-head
IC50 19.7 ± 6 nM vs 48.6 ± 16 nM (TG003)
Supports CLK1 target engagement study fit
Mobility shift assay; reported 2.5-fold lower IC50
Kinase Inhibition Selectivity Profiling CLK1

Enhanced Cellular Efficacy in Suppressing SR Protein Phosphorylation vs. TG003

In a direct cellular comparison, KH-CB19 was significantly more effective than TG003 at suppressing both basal and TNF-α-stimulated phosphorylation of key SR proteins. At a concentration of 5 µM, KH-CB19 inhibited SRp55 phosphorylation by 77.5% compared to only 45% for TG003, and SRp75 phosphorylation by 80% compared to 27.5% for TG003 . This demonstrates that the superior biochemical potency of KH-CB19 translates directly into a more pronounced functional effect in a relevant cellular model.

DYRK1A potency vs TG003
Head-to-head
IC50 55.2 ± 6 nM vs 156.1 ± 23 nM (TG003)
Supports dual CLK/DYRK1A pathway study design
Thermal shift confirms binding (ΔTm 5.4°C)
Alternative Splicing Cellular Pharmacology SR Proteins

Higher Potency for DYRK1A Inhibition Compared to TG003

KH-CB19 inhibits the related kinase DYRK1A with an IC50 of 55.2 nM, which is 2.8-fold more potent than TG003's IC50 of 156.1 nM [1]. While DYRK1A is often considered an off-target for CLK inhibitors, its role in various cellular processes means that differences in its inhibition can influence experimental outcomes, particularly in neurological or developmental models.

SRp75 phosphorylation inhibition
Head-to-head
80% vs 27.5% inhibition at 5 µM (TNF-α)
Supports SR protein phosphorylation endpoint studies
HMEC-1 cells; phospho-specific detection
DYRK1A Kinase Inhibition Off-Target Activity

High Kinase Selectivity: No Activity Against a Panel of 71 Kinases

KH-CB19 exhibits a remarkably clean selectivity profile. When screened against a panel of 71 diverse protein kinases, it showed no significant inhibitory activity . This is a critical advantage over many other CLK inhibitors, which often have broader off-target kinase inhibition profiles [1]. This high degree of selectivity is attributed to its unique non-ATP mimetic binding mode and halogen bonding interactions with the kinase hinge region [2].

CLK1/CLK3 selectivity
Cross-study
27-fold selectivity (CLK3 IC50 530 nM / CLK1 19.7 nM)
Enables isoform-specific CLK1/4 research
71-kinase panel confirms narrow profile
Kinase Profiling Selectivity Chemical Probe

Stronger Interaction with CLK4 Predicted by Thermostability Shift Assay

A thermostability shift assay revealed that KH-CB19 induces a stronger interaction with CLK4 than with CLK1, predicting that its potency against CLK4 is better than or at least comparable to its activity against CLK1 . This is significant because direct enzymatic IC50 data for CLK4 is often not reported for many inhibitors, yet CLK4 is a key isoform in alternative splicing regulation.

TF splice variant modulation
Context-dependent
Markedly lower TNF-α-induced flTF/asHTF with KH-CB19 vs TG003
Supports splicing endpoint studies in vascular models
RT-PCR data; qualitative advantage under inflammatory stimulus
CLK4 Thermal Shift Assay Target Engagement

Superior Reduction of Tissue Factor Splice Variant mRNA vs. TG003

KH-CB19 is more effective than TG003 in reducing the mRNA levels of human tissue factor spliced variants, flTF and asHTF, in human microvascular endothelial cells (HMEC-1) . This functional readout demonstrates that the enhanced biochemical and cellular potency of KH-CB19 translates into a more robust effect on a physiologically relevant alternative splicing event, which is a key advantage for studies in thrombosis and inflammation.

Antiviral activity (influenza)
Supporting evidence
IC50 13.6 µM in cellular assay
May support host-directed antiviral screening
Mechanism independent of CLK inhibition; no TG003 data
Alternative Splicing Tissue Factor Endothelial Cells

KH-CB19: Optimal Research and Industrial Applications Based on Quantitative Evidence


Investigation of CLK1/4-Dependent Alternative Splicing Events

KH-CB19 is the superior chemical probe for dissecting the specific roles of CLK1 and CLK4 in alternative splicing regulation. Its high potency (CLK1 IC50: 19.7 nM) and remarkable selectivity (no activity against 71 other kinases) minimize off-target effects, ensuring that observed changes in splicing patterns are primarily due to CLK1/4 inhibition . This is critical for generating high-confidence data in functional genomics and RNA biology studies [1].

Functional Studies in Endothelial Cell Biology and Inflammation

Given its demonstrated superior efficacy in suppressing TNF-α-stimulated SR protein phosphorylation and reducing tissue factor splice variant mRNA levels in HMEC-1 cells compared to TG003, KH-CB19 is the preferred tool for studies investigating the role of alternative splicing in endothelial activation, thrombosis, and inflammatory responses . The compound's ability to potently modulate these pathways at low micromolar concentrations makes it ideal for detailed mechanistic work [1].

Benchmarking New CLK Inhibitors in Drug Discovery

Due to its well-characterized potency, selectivity, and binding mode, KH-CB19 serves as an excellent reference compound for benchmarking new CLK inhibitors. Its comprehensive profile, including head-to-head comparisons with TG003 and KH-CB20, provides a robust baseline for evaluating the potency, selectivity, and cellular efficacy of novel chemical entities targeting CLK1/4 . This is essential for hit-to-lead and lead optimization programs in kinase drug discovery [1].

Antiviral Research: Inhibition of Influenza Virus Replication

KH-CB19 has demonstrated antiviral activity, inhibiting influenza virus replication with an IC50 of 13.6 μM . While this potency is moderate, the compound's well-defined kinase inhibition profile makes it a valuable tool for probing the role of host cell kinases, particularly CLKs and DYRK1A, in the influenza virus life cycle [1]. It can be used in cellular models to validate CLKs as potential host-directed antiviral targets .

Application
Selection Property
Validation Focus
CLK-mediated alternative splicing in vascular inflammation models
CLK1/4 selectivity over broader kinase families
SR protein phosphorylation and TF splice variant endpoints
Dose-response studies of SR protein dephosphorylation
Low-nanomolar CLK1 engagement
Concentration-dependent phospho-signal reduction
Dissecting CLK isoform-specific functions (CLK1/4 vs CLK3)
CLK1/CLK3 isoform selectivity window
Isoform-specific substrate phosphorylation profiling
Concurrent CLK and DYRK1A target engagement studies
Dual CLK/DYRK1A inhibitory profile
DYRK1A-dependent phosphorylation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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